molecular formula C14H15NO3 B1368196 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 883546-27-8

1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1368196
CAS No.: 883546-27-8
M. Wt: 245.27 g/mol
InChI Key: UEHJCAASKQBTHV-UHFFFAOYSA-N
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Description

1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol This compound is characterized by the presence of a pyrrole ring substituted with a carbaldehyde group and an ethyl chain linked to a methoxy-phenoxy group

Preparation Methods

The synthesis of 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde typically involves several steps:

Chemical Reactions Analysis

1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways, is ongoing.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:

    1-[2-(3-Hydroxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.

    1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative is more polar and may have different solubility and reactivity properties.

    1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-methanol: The alcohol derivative can participate in different types of chemical reactions compared to the aldehyde.

Properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-13-5-2-6-14(10-13)18-9-8-15-7-3-4-12(15)11-16/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHJCAASKQBTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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